molecular formula C6H13NO2S B13157914 2,3-Dimethylcyclobutane-1-sulfonamide

2,3-Dimethylcyclobutane-1-sulfonamide

Cat. No.: B13157914
M. Wt: 163.24 g/mol
InChI Key: UIIFGNFQNGNQOX-UHFFFAOYSA-N
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Description

Significance of Cyclobutane (B1203170) Ring Systems as Molecular Scaffolds in Organic Synthesis

The cyclobutane ring, a four-membered carbocycle, is a prominent structural motif in organic chemistry, valued for its unique stereochemical and conformational properties. organic-chemistry.orgontosight.ai Although less common than five- or six-membered rings, the inherent ring strain of approximately 26 kcal/mol endows cyclobutane derivatives with distinct reactivity and a rigid, three-dimensional structure. mdpi.com This conformational rigidity is a highly desirable trait in drug discovery, as it can reduce the entropic penalty upon binding to a biological target and lock a molecule into its most active conformation. nih.govontosight.aiijarsct.co.in

Cyclobutane scaffolds offer several advantages in molecular design:

Conformational Restriction : By replacing flexible alkyl chains, cyclobutane rings can limit the number of available conformations, which can lead to improved binding affinity and selectivity for target proteins. organic-chemistry.orgontosight.ai

Three-Dimensionality : The puckered, non-planar structure of the cyclobutane ring provides access to three-dimensional chemical space, a concept often termed "escaping from flatland," which is crucial for interacting with complex biological receptors. organic-chemistry.org

Metabolic Stability : The incorporation of a cyclobutane moiety can block metabolically susceptible sites within a molecule, enhancing its pharmacokinetic profile. nih.govontosight.ai

Bioisosteric Replacement : The cyclobutane unit can serve as a bioisostere for other chemical groups, such as phenyl rings or gem-dimethyl units, while offering improved physicochemical properties. mdpi.com

Overview of Sulfonamide Functional Groups in Chemical Research and Methodology Development

The sulfonamide functional group (-SO₂NR₂), is a cornerstone in medicinal chemistry and a versatile tool in organic synthesis. scispace.comnih.gov Since the discovery of sulfonamide-based antibacterial agents, this moiety has been incorporated into a vast array of therapeutic agents with diverse biological activities, including diuretic, antiviral, anticancer, and anti-inflammatory properties. scispace.comnih.govmdpi.com

The significance of the sulfonamide group in chemical research stems from several key characteristics:

Bioisosterism : The sulfonamide group can act as a bioisostere of a carboxylic acid, offering similar geometry but with different electronic and metabolic properties, which can be advantageous in drug design. mdpi.comchemsrc.com

Chemical Stability : Sulfonamides are generally more stable towards hydrolysis compared to amides, which can improve the metabolic profile of a drug candidate. nih.gov

Synthetic Accessibility : The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, a robust and widely applicable transformation. Modern synthetic protocols have expanded to include transition-metal-catalyzed couplings and one-pot procedures from readily available starting materials like thiols or carboxylic acids.

Hydrogen Bonding : The sulfonamide group is an excellent hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as enzymes and receptors. mdpi.com

In methodology development, primary sulfonamides serve as valuable precursors for more complex structures through N-alkylation, N-arylation, or conversion to other functional groups. Their prevalence in marketed drugs underscores their continued importance and drives the development of new and more efficient synthetic routes. scispace.com

Structural Features and Research Context of 2,3-Dimethylcyclobutane-1-sulfonamide

This compound is a specific chemical entity that combines the rigid, puckered scaffold of a disubstituted cyclobutane with the versatile sulfonamide functional group. Its structure consists of a four-membered carbon ring with methyl groups located at the C2 and C3 positions and a sulfonamide group (-SO₂NH₂) attached to the C1 position.

While related isomers such as 2,2-Dimethylcyclobutane-1-sulfonamide are documented in chemical databases, specific research literature focusing exclusively on the 2,3-dimethyl isomer is limited. nih.gov However, the existence of its direct synthetic precursor, 2,3-Dimethylcyclobutane-1-sulfonyl chloride (CAS #1849245-90-4), strongly indicates its synthetic accessibility. The synthesis would conventionally proceed via the reaction of this sulfonyl chloride with ammonia (B1221849) or a protected ammonia equivalent. mdpi.comijarsct.co.in

Given the established significance of both the cyclobutane scaffold and the sulfonamide functional group, this compound represents a novel, sp³-rich building block. Although it is not yet a widely studied compound, its structure is of interest for fragment-based drug discovery and for creating libraries of conformationally constrained molecules. mdpi.com Further research would be required to synthesize its various stereoisomers, characterize their properties, and explore their potential in medicinal or materials chemistry applications.

Data Tables

Table 1: Physicochemical Properties of Related Cyclobutane Compounds Note: Data for the specific title compound is not available in public databases. Properties of structurally related compounds are provided for context.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3
2,2-Dimethylcyclobutane-1-sulfonamide nih.govC₆H₁₃NO₂S163.240.7
2,3-Dimethylcyclobutane-1-carboxamide scispace.comC₇H₁₃NO127.180.8

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

2,3-dimethylcyclobutane-1-sulfonamide

InChI

InChI=1S/C6H13NO2S/c1-4-3-6(5(4)2)10(7,8)9/h4-6H,3H2,1-2H3,(H2,7,8,9)

InChI Key

UIIFGNFQNGNQOX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1C)S(=O)(=O)N

Origin of Product

United States

Advanced Structural Elucidation and Stereochemical Characterization

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of a compound. For 2,3-dimethylcyclobutane-1-sulfonamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a complete picture of its atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Assignment and Structural Connectivity

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a molecule. Due to the presence of multiple chiral centers, this compound can exist as several stereoisomers. High-resolution ¹H and ¹³C NMR would be crucial for differentiating these isomers and establishing the connectivity of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be complex due to the diastereotopic nature of many of the protons. The chemical shifts would be influenced by the relative stereochemistry of the methyl and sulfonamide groups.

Cyclobutane (B1203170) Ring Protons: The protons on the cyclobutane ring would appear in the upfield region, typically between 1.5 and 3.5 ppm. The proton attached to the carbon bearing the sulfonamide group (C1) would be expected to be the most downfield of the ring protons due to the deshielding effect of the sulfonyl group.

Methyl Protons: The two methyl groups would likely give rise to distinct doublet signals in the region of 0.9 to 1.3 ppm, coupling with the adjacent methine protons. The exact chemical shifts would be indicative of their cis or trans relationship to each other and to the sulfonamide group.

Sulfonamide Protons: The protons of the -NH₂ group would be expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but typically in the range of 4.0 to 6.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information about the number of non-equivalent carbon atoms, which would differ between stereoisomers.

Cyclobutane Ring Carbons: The carbons of the cyclobutane ring would resonate in the range of 20 to 50 ppm. The carbon atom attached to the sulfonamide group (C1) would be the most downfield among the ring carbons.

Methyl Carbons: The methyl carbons would appear at higher field, typically between 15 and 25 ppm. docbrown.info

Predicted ¹H and ¹³C NMR Data for a Hypothetical Isomer of this compound:

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH-SO₂3.2 - 3.645 - 55
CH-CH₃2.0 - 2.530 - 40
CH₂1.8 - 2.220 - 30
CH₃1.0 - 1.315 - 25
NH₂4.5 - 5.5-

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the absorption bands corresponding to the sulfonamide and the alkyl moieties.

Sulfonamide Group: The most prominent peaks would be from the S=O and N-H bonds of the sulfonamide group. Two strong absorption bands would be expected for the asymmetric and symmetric stretching vibrations of the SO₂ group, typically appearing around 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. jst.go.jprsc.org The N-H stretching vibrations of the primary sulfonamide would result in two distinct bands in the region of 3400-3200 cm⁻¹. researchgate.net

Alkyl Group: The C-H stretching vibrations of the methyl and cyclobutane groups would be observed in the 2960-2850 cm⁻¹ region. C-H bending vibrations for the CH₂ and CH₃ groups would appear in the 1470-1365 cm⁻¹ range. rsc.org

Predicted IR Absorption Bands for this compound:

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-HAsymmetric Stretch~3350Medium
N-HSymmetric Stretch~3250Medium
C-H (sp³)Stretch2960-2850Strong
S=OAsymmetric Stretch1350-1310Strong
S=OSymmetric Stretch1160-1140Strong
C-NStretch1100-1000Medium
S-NStretch950-900Medium

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure. For this compound (C₆H₁₃NO₂S), the molecular weight is 163.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 163. The fragmentation of sulfonamides is well-documented and typically involves the cleavage of the C-S and S-N bonds. nih.govnih.gov

Loss of SO₂: A characteristic fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a peak at m/z = 99 (M - 64). nih.gov

Cleavage of the S-N Bond: Cleavage of the S-N bond can lead to the formation of a cyclobutylmethyl radical and a [SO₂NH₂]⁺ fragment at m/z = 80, or a cyclobutylmethyl cation at m/z = 83 and a [SO₂NH₂] radical.

Cleavage of the C-S Bond: Cleavage of the C-S bond would lead to the formation of a [C₆H₁₂]⁺ fragment corresponding to the dimethylcyclobutane cation at m/z = 84.

Alpha-Cleavage: Cleavage of the cyclobutane ring can also occur.

Predicted Key Fragmentation Peaks in the Mass Spectrum of this compound:

m/z Proposed Fragment
163[M]⁺
99[M - SO₂]⁺
84[C₆H₁₂]⁺
83[C₆H₁₁]⁺
80[SO₂NH₂]⁺

X-ray Crystallographic Analysis for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, single-crystal X-ray diffraction would be invaluable for unambiguously determining the absolute configuration of its stereoisomers and for analyzing its conformation in the solid state.

A crystallographic study would provide precise bond lengths, bond angles, and torsion angles. For instance, the C-C bond lengths within the cyclobutane ring are typically around 1.55-1.57 Å. researchgate.net This analysis would reveal the puckering angle of the cyclobutane ring and the preferred orientation of the substituents. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding involving the sulfonamide group, which govern the solid-state architecture.

Conformational Analysis and Intramolecular Dynamics

Cyclobutane (B1203170) Ring Strain and its Influence on Molecular Geometry

The cyclobutane ring is characterized by significant ring strain, a consequence of both angle strain and torsional strain. libretexts.orgwikipedia.org In a hypothetical planar conformation, the internal C-C-C bond angles would be 90°, a substantial deviation from the ideal 109.5° angle for sp³ hybridized carbon atoms. wikipedia.orglibretexts.org This deviation, known as angle strain or Baeyer strain, destabilizes the molecule. masterorganicchemistry.com

Table 1: Comparison of Bond Angles and Strain Types in Cyclobutane
ConformationIdeal C-C-C Angle (sp³)Actual C-C-C AnglePrimary Strain Type Relieved
Planar (Hypothetical)109.5°90°-
Puckered (Observed)109.5°~88°Torsional Strain

Ring Puckering and Inversion Barrier Studies in Cyclobutane Systems

The puckered conformation of cyclobutane is not static. The ring undergoes a dynamic process of "ring-puckering" or "ring inversion," where it rapidly flips from one puckered conformation to an equivalent one through a planar transition state. nih.govacs.org High-level ab initio calculations have been employed to study this process in detail. nih.govresearchgate.net

These studies reveal a significant coupling between the ring-puckering motion (θ) and the CH₂-rocking motion (α). acs.orgresearchgate.net For unsubstituted cyclobutane, the equilibrium puckering angle has been determined to be approximately 29.6°. nih.govresearchgate.net The energy barrier for this inversion is relatively low, with computational estimates around 482 cm⁻¹ (approximately 5.77 kJ/mol or 1.38 kcal/mol). nih.govacs.orgresearchgate.net This low barrier means that at room temperature, the ring is in constant, rapid inversion. Natural bond orbital analysis suggests that the stability of the puckered form and the existence of the inversion barrier are consequences of favorable hyperconjugative interactions (σCC → σCH* and σCH → σCH*) that are strengthened in the non-planar geometry. nih.govacs.orgresearchgate.net

Table 2: Calculated Geometrical Parameters and Inversion Barrier for Cyclobutane
ParameterDescriptionValue
θeqEquilibrium ring-puckering angle29.59° nih.govresearchgate.net
αeqEquilibrium CH₂-rocking angle5.67° nih.govresearchgate.net
Inversion BarrierEnergy required to pass through planar state482 cm⁻¹ nih.govresearchgate.net

Conformational Flexibility of the Sulfonamide Moiety and its Stereoelectronic Effects

The sulfonamide group (-SO₂NH₂) introduces additional conformational complexity to the molecule. Rotation can occur around the C1-S bond and the S-N bond. The stability of different rotamers is heavily influenced by stereoelectronic effects. researchgate.net Ab initio studies on sulfonamides indicate that the hybridization of the nitrogen atom is a critical factor in determining the stability of a given conformation. researchgate.net

Stereochemical Relationships: Cis-Trans Isomerism and Chirality of the Cyclobutane Ring

The substitution pattern of 2,3-Dimethylcyclobutane-1-sulfonamide gives rise to several stereoisomers. The relationship between the two methyl groups on the cyclobutane ring defines the cis-trans isomerism.

Cis Isomers : The two methyl groups are on the same side of the cyclobutane ring.

Trans Isomers : The two methyl groups are on opposite sides of the ring.

The chirality of these isomers depends on the presence or absence of a plane of symmetry. vaia.com

For the 2,3-dimethylcyclobutane core:

cis-1,2-Dimethylcyclobutane is chiral as it lacks a plane of symmetry. vaia.com

trans-1,2-Dimethylcyclobutane is also chiral because it too lacks an internal plane of symmetry. vaia.comstackexchange.com

When the sulfonamide group is added at the C1 position, it creates an additional stereocenter, further increasing the number of possible stereoisomers. The cis/trans relationship, however, remains defined by the relative positions of the two methyl groups. Both the cis and trans series of this compound are chiral, and each can exist as a pair of enantiomers.

In contrast, other dimethylcyclobutane isomers, such as cis-1,3-dimethylcyclobutane and trans-1,3-dimethylcyclobutane, possess a plane of symmetry and are therefore achiral (meso compounds). vaia.comquora.com

Table 3: Chirality of Dimethylcyclobutane Isomers
IsomerRelative Position of Methyl GroupsPresence of Symmetry PlaneChirality
cis-1,2-DimethylcyclobutaneSame sideNoChiral vaia.com
trans-1,2-DimethylcyclobutaneOpposite sidesNoChiral vaia.comstackexchange.com
cis-1,3-DimethylcyclobutaneSame sideYesAchiral (meso) vaia.com
trans-1,3-DimethylcyclobutaneOpposite sidesYesAchiral vaia.com

Reactivity and Reaction Mechanisms of Cyclobutane Sulfonamides

Reactivity Profiles of the Sulfonamide Nitrogen and Sulfur Center in Organic Transformations

The sulfonamide functional group (-SO₂NH₂) significantly influences the reactivity of the molecule. The strong electron-withdrawing nature of the sulfonyl group delocalizes the lone pair of electrons on the adjacent nitrogen atom, which decreases the basicity and nucleophilicity of the nitrogen compared to a free amine. chem-station.comyoutube.com This delocalization is key to the use of sulfonamides as protecting groups for amines. youtube.com

Reactivity of the Sulfonamide Nitrogen:

Acidity and Alkylation: The hydrogen atom on the nitrogen of a primary sulfonamide is acidic enough to be removed by a suitable base. chem-station.com The resulting anion is a competent nucleophile that can participate in reactions such as alkylation, arylation, or acylation to form secondary or tertiary sulfonamides. nih.gov

N-Sulfonyliminium Ion Formation: Despite the reduced electron density, the sulfonamide nitrogen can be induced to react. For instance, in the presence of a Lewis acid coordinating to a nearby aldehyde, the sulfonamide can attack the electrophilic carbonyl, initiating cyclization reactions and suggesting the intermediacy of an N-sulfonyliminium ion. usm.edu

Reactivity of the Sulfur Center:

Electrophilicity: The sulfur atom in the sulfonamide group is highly electrophilic due to the attachment of two oxygen atoms and a nitrogen atom. This makes it susceptible to nucleophilic attack.

Nucleophilic Substitution: The formation of sulfonamides often proceeds via nucleophilic substitution at the sulfur center of a sulfonyl chloride by an amine. youtube.com While the S-N bond in a formed sulfonamide is generally stable, cleavage can be achieved under specific reductive or strongly acidic conditions. youtube.comacs.org For example, reductive cleavage using reagents like phenyldimethylsilyllithium can cleave the S-N bond to regenerate the amine. rsc.org

The table below summarizes the general reactivity at the sulfonamide functional group.

Reactions Involving the Cyclobutane (B1203170) Ring System

The cyclobutane ring is characterized by significant ring strain (approximately 26.3 kcal/mol), which makes it susceptible to reactions that relieve this strain. researchgate.netnih.gov

The high strain energy of cyclobutanes can be harnessed to drive selective ring-opening reactions, providing access to linear aliphatic compounds. rsc.org These transformations can be initiated thermally, photochemically, or through catalysis.

Thermal Ring-Opening: Thermal decomposition of cyclobutane typically proceeds through a biradical mechanism to yield two ethylene (B1197577) molecules. arxiv.org For substituted cyclobutenes, thermal activation leads to electrocyclic ring-opening, with the stereochemical outcome governed by the Woodward-Hoffmann rules. wikipedia.org

Catalytic Ring-Opening: Transition metals, particularly palladium, can catalyze the ring-opening of cyclobutanes. For instance, Pd-catalysis can promote the β-carbon elimination of cyclobutanol (B46151) precursors, cleaving a C(sp³)–C(sp³) bond to form polyketones. nih.gov Similarly, copper catalysis can be used in the ring-opening of highly strained bicyclo[1.1.0]butanes to react with alkynes, forming cyclobutane-containing products. organic-chemistry.org

Photochemical and Radical-Mediated Ring-Opening: Photoredox catalysis can enable the C–C bond activation of cyclobutanes. For example, a cyclobutylcarbinyl radical can initiate a strain-release ring-opening process to form γ,δ-unsaturated ketones. rsc.org Reactions involving iminyl radicals can also lead to selective C-C bond cleavage in cycloketoxime systems. researchgate.net

The mechanism of ring-opening is highly dependent on the substrate and conditions. Pathways can include concerted electrocyclic reactions, stepwise processes involving biradical intermediates, or oxidative addition mechanisms in transition metal catalysis. rsc.orgarxiv.org

Beyond reactions that cleave the ring, the cyclobutane scaffold can be modified through various functional group transformations. These reactions are crucial for elaborating the core structure into more complex molecules.

α-Functionalization: The introduction of functional groups adjacent to existing substituents on the cyclobutane ring often involves organometallic-based reactions or metal-catalyzed transformations. nih.gov More recently, C–H functionalization logic has been applied to directly install aryl and other groups onto the cyclobutane core, often guided by a directing group attached to the ring. nih.gov

Stereoselective Synthesis: The synthesis of substituted cyclobutanes, such as pinonic acid from α-pinene, allows for further derivatization. For example, the carboxylic acid group of 2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid can be converted to amides by reacting with anilines. researchgate.net

Cycloaddition Reactions: The most common method for forming cyclobutane rings is the [2+2] cycloaddition, which can be performed photochemically or with specific reagents like ketenes. organic-chemistry.orgnih.gov Once formed, the substituents on the ring can be further manipulated.

The table below provides examples of functional group transformations on cyclobutane systems.

Role of 2,3-Dimethylcyclobutane-1-sulfonamide as a Synthetic Intermediate

While specific documented examples of this compound as a synthetic intermediate in complex syntheses are not prevalent in the reviewed literature, its structure suggests a potential role as a versatile building block. Based on the reactivity profiles discussed, it could serve several purposes:

As a precursor to various substituted cyclobutane amines after deprotection of the sulfonamide group.

The sulfonamide nitrogen could be functionalized (e.g., alkylated) before or after modification of the cyclobutane ring.

The strained cyclobutane ring itself could be used in ring-opening or ring-expansion reactions to generate stereodefined acyclic or larger ring systems.

The combination of a stable, yet removable, amine protecting group with a reactive, strained carbocyclic core makes this class of compounds potentially valuable intermediates in organic synthesis. Sulfonamide derivatives are often used as meaningful intermediates in synthetic organic chemistry. researchgate.net

Academic Applications of Sulfonamides as Protecting Groups in Complex Organic Synthesis

Sulfonamides are a cornerstone of amine protection strategy in organic synthesis due to their exceptional stability across a wide range of reaction conditions, including both acidic and basic environments. chem-station.comorgsyn.org This robustness allows for extensive chemical modifications on other parts of a molecule without affecting the protected amine.

The general strategy involves treating a primary or secondary amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form the stable sulfonamide. youtube.com The key features of sulfonamides as protecting groups are:

Stability: They are resistant to many reagents, including strong acids, bases, oxidants, and reductants that would affect other protecting groups like Boc or Cbz. orgsyn.org

Activation/Modification: The acidity of the N-H proton in primary sulfonamides allows for facile N-alkylation, a reaction that is difficult to control with unprotected amines. chem-station.com

Deprotection: The high stability of sulfonamides can also be a drawback, often requiring harsh conditions for cleavage. orgsyn.org Common deprotection methods include treatment with strong acid (e.g., HBr) at high temperatures or using dissolving metal reductions (e.g., sodium in liquid ammonia (B1221849), Mg/MeOH). chem-station.comyoutube.com To address this, more labile sulfonyl groups have been developed, such as the 2-nitrobenzenesulfonyl (nosyl) group, which can be cleaved under mild conditions using a thiol nucleophile, and the 2-(trimethylsilyl)ethanesulfonyl (SES) group, which is removed with fluoride (B91410) sources. chem-station.comorgsyn.org

The choice of sulfonyl group allows chemists to tune the stability and deprotection conditions to fit the needs of a complex multi-step synthesis.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and thermodynamic stability of molecules. nih.govnih.gov For the sulfonamide functional group, DFT methods are frequently used to explore molecular reactivity and electronic properties through analysis of frontier molecular orbitals (FMOs). nih.gov Studies on various sulfonamide derivatives show that the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key indicator of chemical reactivity.

In the case of 2,3-Dimethylcyclobutane-1-sulfonamide, the electronic structure would be a composite of the saturated cyclobutane (B1203170) ring and the electron-withdrawing sulfonamide group. DFT calculations on related systems, such as N-heterocyclic arenesulfonamides, have been used to investigate tautomeric equilibria, revealing that the energy difference between sulfonamide and sulfonimide tautomers can be small (<6 kcal mol⁻¹) and is sensitive to the polarity of the solvent. rsc.org For this compound, the sulfonamide form is expected to be overwhelmingly dominant.

The stability of the molecule is intrinsically linked to its electronic structure. High-level ab initio calculations on other sulfonamides have been successfully used to predict properties like acid-base characteristics (pKa), which are crucial for their biological activity. semnan.ac.irresearchgate.net The presence of the electron-donating methyl groups on the cyclobutane ring would likely have a subtle electronic effect on the sulfonamide moiety, potentially influencing its acidity and stability, a hypothesis that could be precisely quantified through DFT calculations.

Table 1: Illustrative Electronic Properties of a Sulfonamide Analog from DFT Calculations (Note: Data is for a representative sulfonamide, not this compound, and serves for illustrative purposes.)

ParameterCalculated Value (a.u.)Method/Basis Set
HOMO Energy-0.2695B3LYP/6-31G(d,p)
LUMO Energy-0.1776B3LYP/6-31G(d,p)
HOMO-LUMO Gap0.0919B3LYP/6-31G(d,p)

Prediction of Molecular Geometries and Spectroscopic Parameters

Computational chemistry provides reliable predictions of molecular geometries, including bond lengths, bond angles, and dihedral angles. For the cyclobutane portion of the molecule, the ring is not planar but adopts a "puckered" conformation to alleviate torsional strain. libretexts.orgchemistrysteps.com The C-C-C bond angles in puckered cyclobutane are approximately 88°, a deviation from the ideal sp³ angle of 109.5° that results in significant angle strain. libretexts.org The precise puckering angle and the orientation of the substituents (methyl and sulfonamide groups) would be determined by a complex interplay of steric and electronic effects, which can be accurately modeled using methods like DFT. acs.org

Theoretical calculations are also extensively used to predict spectroscopic parameters, which can then be compared with experimental data for structure verification. researchgate.net For sulfonamides, DFT calculations have been shown to reproduce experimental FT-IR and Raman spectra with high accuracy after appropriate scaling of the calculated vibrational frequencies. researchgate.netnih.gov Key vibrational modes, such as the symmetric and asymmetric stretching of the SO₂ group and the S-N stretching vibration, are characteristic and can be precisely assigned. nih.govmdpi.com Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, providing results that are generally in good agreement with experimental values. researchgate.netmdpi.com Rotational spectroscopy, combined with computational analysis, has been used to determine the conformational preferences and structural parameters of various sulfonamides with extraordinary accuracy. mdpi.com

Table 2: Representative Predicted vs. Experimental Vibrational Frequencies for a Sulfonamide Moiety (cm⁻¹) (Note: This table presents typical data for sulfonamides to illustrate the predictive power of computational methods.)

Vibrational ModeCalculated Frequency (Scaled)Experimental Frequency
SO₂ Asymmetric Stretch13301325
SO₂ Symmetric Stretch11601155
S-N Stretch935931
N-H Stretch32953291

Analysis of Bonding Characteristics, Strain Energy, and Hyperconjugative Interactions

The bonding in this compound is characterized by the inherent strain of the four-membered ring. The total ring strain in cyclobutane is approximately 26.3 kcal/mol, a consequence of both angle strain (from compressed C-C-C angles) and torsional strain (from eclipsing C-H bonds). libretexts.orgnih.gov The puckering of the ring serves to reduce the torsional strain at the cost of a slight increase in angle strain. libretexts.orgacs.org The presence of two methyl groups and a sulfonamide group would further influence this strain energy. The relative orientation of these substituents (cis vs. trans) would lead to different steric interactions, with the trans isomer likely being more stable to minimize steric hindrance.

Molecular Modeling and Conformational Landscape Exploration

The conformational landscape of this compound is primarily defined by two structural features: the puckering of the cyclobutane ring and the rotation around the C-S and S-N bonds of the sulfonamide group.

Molecular modeling can be used to map the potential energy surface associated with the rotation of the sulfonamide group. Studies on other sulfonamides have identified different stable rotamers based on the dihedral angles around the S-C bond. mdpi.com The interplay between the ring pucker and the sulfonamide orientation would result in several local minima on the potential energy surface, and computational methods can determine their relative energies and the barriers to interconversion.

Exploration of Analogs and Structural Variants in Organic Synthesis Research

Synthesis of Related Sulfonamide-Cyclobutane Derivatives and Isomers

The synthesis of sulfonamide-cyclobutane derivatives often involves a multistep approach, beginning with the construction of the cyclobutane (B1203170) ring, followed by the introduction of the sulfonamide moiety. A common strategy for accessing the cyclobutane core is through [2+2] cycloaddition reactions. Subsequent functional group manipulations then allow for the installation of the sulfonamide group.

The preparation of N-substituted sulfonamides typically proceeds via the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. This versatile method allows for the introduction of a wide array of substituents on the sulfonamide nitrogen, enabling the synthesis of a diverse library of derivatives. For instance, the reaction of a cyclobutylamine (B51885) derivative with various sulfonyl chlorides can yield a range of N-substituted cyclobutane sulfonamides.

The synthesis of different isomers of 2,3-dimethylcyclobutane-1-sulfonamide, such as cis and trans diastereomers, requires stereocontrolled synthetic methods. The relative stereochemistry of the methyl groups on the cyclobutane ring can be established during the ring-forming step, for example, through the choice of starting materials and reaction conditions in a cycloaddition reaction. The separation of diastereomers can often be achieved using chromatographic techniques.

A general synthetic approach to sulfonamide derivatives is outlined below:

StepReactionReagents and ConditionsProduct
1Sulfonylation of an aminePrimary/Secondary Amine, Sulfonyl Chloride, Base (e.g., Triethylamine, Pyridine), DichloromethaneN-Substituted Sulfonamide
2Alkylation of a sulfonamideN-Sulfonamide, Alkylating Agent, Base (e.g., Calcium Hydride), DMFN-Alkyl Sulfonamide

Stereoisomeric Studies of this compound Analogues

Conformational studies of cyclobutane derivatives have shown that the ring is not planar but exists in a puckered conformation to relieve ring strain. For 1,2-disubstituted cyclobutanes, the substituents can adopt either axial or equatorial positions, leading to different conformational isomers. In the case of this compound analogues, the relative orientation of the two methyl groups (cis or trans) and the sulfonamide group significantly influences the molecule's shape.

X-ray crystallography and NMR spectroscopy are powerful techniques for elucidating the stereochemistry and conformational preferences of these analogues. For example, the vicinal coupling constants observed in ¹H NMR spectra can provide valuable information about the dihedral angles between protons on the cyclobutane ring, which in turn helps to determine the ring's pucker and the orientation of the substituents. Computational modeling is also employed to predict the most stable conformations and to understand the energetic differences between various stereoisomers.

Incorporation into Complex Molecular Architectures and Advanced Organic Scaffolds

The this compound motif serves as a valuable scaffold for the construction of more complex molecular architectures. Its rigid structure can be used to control the spatial arrangement of functional groups in a larger molecule, which is a key consideration in drug design. The sulfonamide group itself can act as a versatile handle for further functionalization.

One approach to incorporating this scaffold into larger molecules is through the synthesis of bicyclic sulfonamides, also known as sultams. These structures can be prepared via intramolecular cyclization reactions of appropriately functionalized cyclobutane sulfonamide precursors. The resulting fused or bridged ring systems exhibit a high degree of conformational rigidity and present unique three-dimensional shapes.

Furthermore, the this compound core can be integrated into macrocyclic structures or as a component of a larger bioactive molecule. For example, the amine or the sulfonyl chloride precursor to the sulfonamide can be derived from a more complex molecular fragment, allowing for the late-stage introduction of the cyclobutane sulfonamide moiety. This strategy is particularly useful in the synthesis of analogues of known drugs or natural products, where the cyclobutane unit can act as a bioisostere for other cyclic or acyclic fragments. The unique structural features of the this compound scaffold make it an attractive building block for the development of novel chemical probes and therapeutic agents.

Future Research Directions and Open Questions

Development of Novel Enantioselective Synthetic Routes for 2,3-Dimethylcyclobutane-1-sulfonamide and its Analogues

A primary challenge in the study of this compound is the development of synthetic methods that can control the stereochemistry at its three chiral centers. Future research should focus on establishing efficient and highly selective enantioselective routes. The puckered, non-planar structure of the cyclobutane (B1203170) ring presents distinct stereochemical challenges and opportunities. nih.gov

Current research on analogous structures suggests several promising avenues. For instance, asymmetric catalysis is a powerful tool for constructing chiral cyclobutanes. rsc.org Strategies involving chiral catalysts in [2+2] cycloaddition reactions could be adapted to form the 2,3-dimethylcyclobutane core with high enantiopurity. baranlab.org Furthermore, methods for the enantioselective synthesis of 1,2-disubstituted cyclobutanes, such as those employing Michael additions to cyclobutenes with chiral organocatalysts, could be explored. nih.govresearchgate.net These approaches have successfully yielded thio-substituted cyclobutanes with excellent enantiomeric ratios (er up to 99.7:0.3) and could potentially be adapted for the introduction of a sulfonamide group or a precursor. nih.gov

Another area for investigation is the derivatization of enantiopure starting materials. For example, a rhodium-catalyzed ring expansion of enantioenriched cyclopropanes has been shown to yield enantioenriched cyclobutenes, which are valuable intermediates that could be further functionalized. nih.gov

Interactive Table:

Synthetic StrategyKey FeaturesPotential for AdaptationReference
Asymmetric [2+2] CycloadditionDirect formation of the cyclobutane ring using chiral transition metal catalysts or organocatalysts.High potential for controlling the relative and absolute stereochemistry of the dimethyl groups. baranlab.org
Chiral Catalyst-Mediated Michael AdditionAddition of a sulfur-based nucleophile to an activated cyclobutene (B1205218), followed by conversion to a sulfonamide. Cinchona-based squaramide catalysts have shown high efficiency.Proven effectiveness for similar 1,2-disubstituted cyclobutanes, offering a clear pathway for investigation. nih.govresearchgate.net
Ring Expansion of Chiral CyclopropanesTransformation of readily available cyclopropanes into more complex cyclobutene intermediates via rhodium catalysis.Offers an alternative route to a key chiral intermediate which can be subsequently converted to the target sulfonamide. nih.gov

Comprehensive Stereochemical Resolution and Assignment of Isomers

The 2,3-dimethylcyclobutane framework can exist as multiple stereoisomers. Specifically, it has a cis isomer and a pair of trans enantiomers. utexas.edu The addition of the sulfonamide group at the 1-position introduces another stereocenter, further increasing the number of possible diastereomers and enantiomers. A critical and unresolved area of research is the comprehensive separation, identification, and absolute stereochemical assignment of all possible isomers of this compound.

Future work must involve the physical separation of these isomers, likely through chiral chromatography or classical resolution. Classical resolution involves reacting the racemic mixture of the sulfonamide (or a suitable precursor) with an enantiomerically pure chiral resolving agent, such as a chiral acid or base. libretexts.org This reaction forms a mixture of diastereomeric salts, which, due to their different physical properties (e.g., solubility), can be separated by methods like fractional crystallization. libretexts.org Once separated, the resolving agent can be removed to yield the pure enantiomers.

Following separation, the absolute configuration of each isomer must be determined. This will likely require a combination of advanced analytical techniques, including X-ray crystallography, which provides unambiguous structural information, and various forms of spectroscopy. The relationship between the different isomers (enantiomers vs. diastereomers) must be clearly established, as this is fundamental to understanding their chemical and biological properties. utexas.edunih.gov

Advanced Mechanistic Studies of Specific Reactions Involving the Cyclobutane Sulfonamide Moiety

The chemical reactivity of this compound is governed by the interplay between the strained cyclobutane ring and the electron-withdrawing sulfonamide group. The inherent ring strain of cyclobutane (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, including hydrogenation or treatment with electrophiles. nih.govpharmaguideline.com Advanced mechanistic studies are needed to understand how the sulfonamide and methyl substituents influence these reactions.

Computational studies, such as those using density functional theory (DFT), could be employed to model reaction pathways and transition states for reactions like nucleophilic substitution at the sulfonamide sulfur, or ring-opening processes. researchgate.net For example, the puckered conformation of the cyclobutane ring can orient the sulfonamide group in a specific way that may influence its interaction with enzymes or reagents. nih.gov Experimental studies should focus on kinetic analysis and the identification of reaction intermediates to elucidate reaction mechanisms. Understanding these mechanisms is crucial for predicting the compound's stability and for designing controlled chemical transformations. nih.gov

Expansion of the Compound's Role as a Versatile Synthetic Building Block in Academic Organic Synthesis

Given its well-defined three-dimensional structure and multiple functional groups, this compound and its separated isomers hold significant potential as versatile building blocks in organic synthesis. researchgate.net The rigid cyclobutane core serves as a 3D scaffold that can position substituents in precise spatial orientations, a valuable attribute in the design of complex molecules and pharmacologically active agents. whiterose.ac.uk

Future research should explore the use of this compound in the synthesis of novel molecular architectures. The sulfonamide group can be further functionalized, and the cyclobutane ring can participate in ring-expansion or ring-contraction reactions to generate larger or smaller ring systems. consensus.app The development of a library of these building blocks, including different stereoisomers, would provide synthetic chemists with valuable tools for creating sp³-rich molecules. researchgate.netresearchgate.net The application of these building blocks could lead to the synthesis of constrained analogues of known bioactive compounds or entirely new classes of molecules with unique properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2,3-Dimethylcyclobutane-1-sulfonamide, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves sulfonylation of 2,3-dimethylcyclobutanol using sulfonic acid derivatives under controlled anhydrous conditions. Post-synthesis, purity validation requires a combination of HPLC (using ion-pair chromatography with reagents like sodium 1-decanesulfonate for enhanced resolution ) and ¹H/¹³C NMR to confirm structural integrity. Quantify impurities via LC-MS to ensure compliance with pharmacopeial standards (e.g., USP thresholds for related compounds) .

Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

  • Methodological Answer : Key techniques include:

  • Thermogravimetric Analysis (TGA) to assess thermal stability.
  • X-ray Crystallography for definitive stereochemical confirmation.
  • Polarimetry to evaluate optical activity, particularly if chiral centers are present.
  • FT-IR Spectroscopy to identify functional groups (e.g., sulfonamide S=O stretching at ~1150–1300 cm⁻¹). Cross-validate results with computational simulations (e.g., DFT for vibrational frequencies) .

Q. How can researchers design preliminary assays to evaluate antibacterial activity?

  • Methodological Answer : Use agar dilution or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., sulfamethoxazole) and measure minimum inhibitory concentrations (MICs). Pair with hemolytic activity assays on erythrocytes to assess selectivity indices, ensuring therapeutic potential is not overshadowed by toxicity .

Advanced Research Questions

Q. What strategies minimize byproduct formation during sulfonamide synthesis?

  • Methodological Answer : Optimize reaction stoichiometry (e.g., sulfonyl chloride:amine ratio) and temperature (typically 0–5°C to suppress side reactions). Employ scavenger resins (e.g., polymer-bound dimethylaminopyridine) to trap unreacted intermediates. Monitor reaction progress via in-situ FT-IR or Raman spectroscopy to detect intermediate species and adjust conditions dynamically .

Q. How should researchers resolve contradictions in biological activity data across assays?

  • Methodological Answer : Apply triangulation by repeating assays under standardized conditions (e.g., pH, temperature, solvent controls). Use multivariate statistical analysis (e.g., PCA) to identify confounding variables. Cross-reference with enzyme inhibition kinetics (e.g., α-glucosidase inhibition assays ) to determine if activity is target-specific or assay-dependent. Validate findings via dose-response curves and in silico docking studies to confirm binding affinity .

Q. What computational tools predict the enzyme inhibitory potential of sulfonamide derivatives?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with MD simulations (e.g., GROMACS) to model ligand-enzyme interactions. Focus on sulfonamide’s sulfonyl group, which often binds to catalytic zinc ions in metalloenzymes. Validate predictions using QSAR models trained on inhibitory data from structurally analogous compounds .

Data Contradiction & Validation

Q. How can researchers ensure reproducibility in sulfonamide bioactivity studies?

  • Methodological Answer : Implement blind testing and inter-laboratory validation to eliminate bias. Use standardized reference materials (e.g., USP-grade reagents ) for assay consistency. Publish raw datasets and statistical codes to enable independent verification. For conflicting results, conduct meta-analyses of published data to identify trends or methodological discrepancies .

Tables for Key Parameters

Parameter Recommended Method Validation Criteria
Purity (>99%)HPLC with ion-pair chromatographyUSP compliance (e.g., ≤0.1% impurities)
MIC DeterminationBroth microdilution (CLSI guidelines)IC₅₀ values ±10% across replicates
Hemolytic ActivityErythrocyte lysis assay (PBS, 37°C)Hemolysis <5% at therapeutic concentrations

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.